molecular formula C24H27NO5 B2589477 8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 844455-15-8

8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2589477
CAS No.: 844455-15-8
M. Wt: 409.482
InChI Key: WMYXFEJICCSYOE-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavonoid) family, characterized by a benzopyran-4-one core. Key structural features include:

  • Position 2: Methyl group (–CH₃).
  • Position 3: 3-Methoxyphenoxy group (–O–C₆H₃–OCH₃), introducing aryl ether and methoxy substituents.
  • Position 8: Azepan-1-ylmethyl group (–CH₂–C₆H₁₂N), a seven-membered cyclic amine enhancing solubility and steric bulk.

The molecular formula is inferred as C₂₄H₂₇NO₅ (exact mass: ~425.5 g/mol), though this requires experimental validation. Its structural complexity suggests applications in medicinal chemistry, particularly targeting neurodegenerative or oxidative stress-related pathways .

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-16-23(30-18-9-7-8-17(14-18)28-2)22(27)19-10-11-21(26)20(24(19)29-16)15-25-12-5-3-4-6-13-25/h7-11,14,26H,3-6,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYXFEJICCSYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one , often referred to as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H30O4C_{27}H_{30}O_{4} and a molecular weight of 430.53 g/mol. Its structure features a chromone backbone, which is known for various biological activities.

Chromone derivatives often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymes : Many chromones act as enzyme inhibitors, modulating pathways involved in inflammation and cancer.
  • Antioxidant Activity : The presence of hydroxyl groups in chromones contributes to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Chromones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

1. Anti-inflammatory Activity

Research has demonstrated that chromone derivatives can significantly inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. For instance, studies on related compounds have shown that they can suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity .

2. Antioxidant Activity

The antioxidant potential of chromone derivatives is attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). This property is vital for protecting cells from oxidative stress-related damage.

3. Antimicrobial Activity

Chromone derivatives have been reported to exhibit antimicrobial properties against various pathogens. Specific structural modifications can enhance their efficacy against bacteria and fungi.

Case Studies

StudyFindings
Study on NF-κB Inhibition Chromone derivatives were shown to inhibit NF-κB activation with relative luciferase activity values significantly lower than control groups .
Antioxidant Assay Compounds demonstrated substantial scavenging activity against DPPH radicals, indicating strong antioxidant properties.
Antimicrobial Testing Certain derivatives exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 2-Me; 3-(3-MeO-PhO); 7-OH; 8-(azepan-1-ylMe) C₂₄H₂₇NO₅ ~425.5 Reference standard
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (5f) 2-Me; 3-Ph; 7-OH; 8-(N,N-dimethylaminoMe) C₂₀H₂₁NO₃ 335.4 - Position 3: Phenyl instead of 3-MeO-PhO
- Position 8: Dimethylamino vs. azepane
7-Hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one 2-H; 3-(2-MeO-PhO); 7-OH; 8-(4-Me-piperazinylMe) C₂₃H₂₅N₂O₅ 433.5 - Position 3: 2-MeO-PhO vs. 3-MeO-PhO
- Position 8: Piperazine vs. azepane
8-(1-Azepanylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 2-Me; 3-benzothiazolyl; 7-OH; 8-(azepan-1-ylMe) C₂₃H₂₄N₂O₃S 432.5 - Position 3: Benzothiazole (heterocyclic) vs. aryl ether
Daidzein 7-OH; 3-(4-OH-Ph); 2-H; 8-H C₁₅H₁₀O₄ 254.2 - Lacks substitutions at positions 2 and 8
- Simpler structure
Key Observations:
  • Position 3 : Aryl ethers (e.g., 3-MeO-PhO) enhance π-π stacking and hydrophobicity compared to phenyl or benzothiazole groups .
  • Position 8: Azepane’s larger ring size may improve membrane permeability over dimethylamino or piperazine groups .

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